molecular formula C12H11N3O B1437704 (1E)-3,4-dihydrophenazin-1(2H)-one oxime CAS No. 42272-79-7

(1E)-3,4-dihydrophenazin-1(2H)-one oxime

Cat. No. B1437704
CAS RN: 42272-79-7
M. Wt: 213.23 g/mol
InChI Key: VTRYAOQPGFWWRM-RVDMUPIBSA-N
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Description

Oximes are valuable synthetic building blocks with reactivity modes that enable their use in diverse methodologies, from cycloadditions to bioconjugation . They are versatile scaffolds of interest in medicinal and materials chemistry .


Synthesis Analysis

Simple acyclic oximes, such as aldoximes and ketoximes, are frequently accessed via a condensation reaction between a carbonyl and a hydroxylamine . More complex oximes, such as cyclic isoxazolines, can be synthesized via a [3+2]-cycloaddition reaction of an oxime chloride and an alkene .


Molecular Structure Analysis

The unique properties of oximes include dual nucleophilic sites at the oxygen and nitrogen along with an ambiphilic carbon, which makes them strong candidates for divergent reactivity . Oximes share some commonalities with imines, which include the ability to access amines through reduction or the ability to isomerize about the double bond .


Chemical Reactions Analysis

Oximes’ reactivity towards photocatalysis and transition metals makes them ideal starting materials for N-containing heterocycles, amino alcohols, and amines . Developments in oxime reactivity have enabled transformations such as the addition of iminyl radicals to alkenes to generate functionalized imines, and [2+2]-cycloadditions to access azetidines .


Physical And Chemical Properties Analysis

Despite their structural similarities, oximes have advantages over imines in terms of stability, such as a greater resistance to hydrolysis .

Scientific Research Applications

Chemical Synthesis and Transformation

  • Petrova et al. (2017) discovered that the reaction of 3,4-dihydrophenazin-1(2H)-one oxime with acetylene in a superbasic system yielded 1-aminophenazine instead of the expected pyrrolophenazine, demonstrating its potential use in synthesizing diverse chemical structures (Petrova et al., 2017).

Application in Medicinal Chemistry

  • Pfrengle and Reissig (2010) highlighted the use of 1,2-oxazines, which are related to 3,4-dihydrophenazin-1(2H)-one oxime, in the synthesis of amino sugars and carbohydrate mimetics. These compounds have potential applications as anti-inflammatory agents (Pfrengle & Reissig, 2010).

Development of Novel Heterocyclic Compounds

  • The work by Quiclet-Sire and Zard (2013) on S-(4-oximinoalkyl)xanthates led to the formation of dihydrothiazines, showing the potential of derivatives like 3,4-dihydrophenazin-1(2H)-one oxime in creating new classes of heterocycles (Quiclet-Sire & Zard, 2013).

Antioxidant Activity in Pharmaceuticals

  • Firpo et al. (2019) evaluated the antioxidant activity of unsaturated 1,3-oxazines, which are structurally related to 3,4-dihydrophenazin-1(2H)-one oxime. Their study suggests that these compounds could be promising in the development of drugs with antioxidant properties (Firpo et al., 2019).

Future Directions

Future directions in the field of oxime research include further exploration of their reactivity modes and applications in diverse methodologies . This includes the development of new methodologies based on oxime starting materials and addressing the challenges of using oximes for diverse applications .

properties

IUPAC Name

(NE)-N-(3,4-dihydro-2H-phenazin-1-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c16-15-11-7-3-6-10-12(11)14-9-5-2-1-4-8(9)13-10/h1-2,4-5,16H,3,6-7H2/b15-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRYAOQPGFWWRM-RVDMUPIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=CC=CC=C3N=C2C(=NO)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=NC3=CC=CC=C3N=C2/C(=N/O)/C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1E)-3,4-dihydrophenazin-1(2H)-one oxime

CAS RN

42272-79-7
Record name 3,4-DIHYDRO-1(2H)-PHENAZINONE OXIME
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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